4'-Methoxycarbonylbiphenyl-4-methylamine
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Overview
Description
4’-Methoxycarbonylbiphenyl-4-methylamine is an organic compound characterized by a biphenyl structure with a methoxycarbonyl group at the 4’ position and a methylamine group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxycarbonylbiphenyl-4-methylamine typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a boronic acid and an aryl halide.
Introduction of Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification of the corresponding carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of 4’-Methoxycarbonylbiphenyl-4-methylamine may involve:
Catalytic Processes: Utilizing palladium or nickel catalysts to facilitate coupling reactions.
Optimized Reaction Conditions: Employing high temperatures and pressures to increase yield and efficiency.
Purification Techniques: Using crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4’-Methoxycarbonylbiphenyl-4-methylamine can undergo various chemical reactions, including:
Oxidation: The methylamine group can be oxidized to form corresponding imines or nitriles.
Reduction: The methoxycarbonyl group can be reduced to an alcohol or further to a hydrocarbon.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
4’-Methoxycarbonylbiphenyl-4-methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism by which 4’-Methoxycarbonylbiphenyl-4-methylamine exerts its effects depends on its application:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4’-Methoxycarbonylbiphenyl-4-amine: Lacks the methyl group, which may affect its reactivity and applications.
4’-Methoxycarbonylbiphenyl-4-methyl:
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
methyl 4-[4-(aminomethyl)phenyl]benzoate |
InChI |
InChI=1S/C15H15NO2/c1-18-15(17)14-8-6-13(7-9-14)12-4-2-11(10-16)3-5-12/h2-9H,10,16H2,1H3 |
InChI Key |
NQQSZFYFQVYQFG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
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